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Compound of Interest

Compound Name: Tanshinol B

Cat. No.: B1194493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Tanshinol B, a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza. This document

includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,

experimental protocols for their acquisition, and an exploration of the potential signaling

pathways modulated by this compound.

Spectroscopic Data of Tanshinol B
The structural elucidation of Tanshinol B is critically dependent on spectroscopic techniques.

The following tables summarize the key ¹H and ¹³C NMR data, and mass spectrometry

fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Tanshinol B provide a detailed map of its carbon-hydrogen

framework. The data presented here is based on the analysis of spectra from the total

synthesis of (±)-Tanshinol B.[1][2]

Table 1: ¹H NMR Spectroscopic Data for Tanshinol B (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.63 d, J = 8.4 Hz 1H H-6

7.55 d, J = 8.4 Hz 1H H-7

7.27 s 1H H-14

3.16 t, J = 6.9 Hz 2H H-1

2.37 s 3H H-17

1.89 - 1.82 m 2H H-2

1.40 s 6H H-16, H-18

Table 2: ¹³C NMR Spectroscopic Data for Tanshinol B (CDCl₃)
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Chemical Shift (δ) ppm Carbon Type

184.4 C=O

177.9 C=O

161.8 C

147.1 C

134.6 CH

132.0 C

125.1 CH

123.8 CH

122.2 C

118.0 C

49.3 C

35.5 CH₂

29.3 CH₃

21.8 CH₂

9.6 CH₃

Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and elemental

composition of Tanshinol B, as well as for providing structural information through

fragmentation analysis.

Table 3: Mass Spectrometry Data for Tanshinol B
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m/z Ion Type

296.1048 [M]⁺ (Calculated for C₁₈H₁₆O₄: 296.1049)

281 [M - CH₃]⁺

253 [M - CH₃ - CO]⁺

225 [M - CH₃ - 2CO]⁺

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining high-quality

spectroscopic data. The following sections outline plausible methods for the NMR and MS

analysis of Tanshinol B, based on established procedures for similar natural products.

NMR Spectroscopy Protocol
This protocol describes the steps for acquiring ¹H and ¹³C NMR spectra of Tanshinol B.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified Tanshinol B.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

Spectrometer: Bruker Avance III HD 500 MHz spectrometer (or equivalent).
¹H NMR:
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Acquisition Time: 3.98 s
Spectral Width: 20.5 ppm
¹³C NMR:
Pulse Program: zgpg30
Number of Scans: 1024
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Relaxation Delay: 2.0 s
Acquisition Time: 1.09 s
Spectral Width: 240 ppm

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum.
Perform baseline correction.
Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal
(77.16 ppm for CDCl₃ in ¹³C).
Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol
This protocol outlines a method for obtaining high-resolution mass spectrometry (HRMS) data

for Tanshinol B using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Sample Preparation:

Prepare a stock solution of purified Tanshinol B in methanol at a concentration of 1 mg/mL.
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase
composition.

2. LC-MS Instrument Parameters:

LC System: Agilent 1260 Infinity II HPLC system (or equivalent).
Column: Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial
conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
MS System: Agilent 6545 Q-TOF mass spectrometer (or equivalent).
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psig.
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Sheath Gas Temperature: 350 °C.
Sheath Gas Flow: 11 L/min.
Capillary Voltage: 3500 V.
Fragmentor Voltage: 175 V.
Mass Range: m/z 100-1000.
For MS/MS analysis, use targeted MS/MS with collision energies ranging from 10 to 40 eV.

3. Data Processing:

Process the acquired data using appropriate software (e.g., Agilent MassHunter).
Extract the mass spectrum for the chromatographic peak corresponding to Tanshinol B.
Determine the accurate mass and elemental composition.
Analyze the MS/MS spectrum to identify fragmentation patterns.

Signaling Pathways and Biological Activity
While the biological activities of many tanshinones from Salvia miltiorrhiza have been

extensively studied, specific signaling pathways modulated by Tanshinol B are still an

emerging area of research. However, based on the activities of structurally similar tanshinones,

potential pathways of interest can be proposed. For instance, many tanshinones are known to

exhibit anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often

mediated through the modulation of key signaling pathways.

A plausible area of investigation for Tanshinol B's mechanism of action involves the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This

pathway is a central regulator of inflammation and cell survival. Many natural products with

anti-inflammatory and anti-cancer effects have been shown to inhibit the NF-κB pathway.

Below is a generalized diagram illustrating a potential experimental workflow to investigate the

effect of Tanshinol B on the NF-κB signaling pathway.
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Caption: Experimental workflow to study the effect of Tanshinol B on the NF-κB signaling

pathway.

This workflow provides a rational approach to begin elucidating the molecular mechanisms

underlying the biological activities of Tanshinol B. Further research in this area will be crucial

for understanding its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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